1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

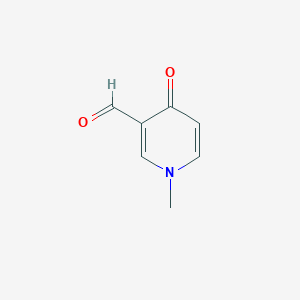

1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a chemical compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the first position and a formyl group at the third position

Synthetic Routes and Reaction Conditions:

Isoxazole Strategy: One common synthetic route involves the use of isoxazole derivatives. The reaction typically employs molybdenum hexacarbonyl (Mo(CO)6) as a catalyst to facilitate ring expansion. The starting materials include methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which undergo a series of reactions to form the desired product.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation typically targets the methyl group, converting it to a carboxylic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions can reduce the formyl group to a hydroxyl group, forming a hydroxyl derivative.

Substitution Reactions: Substitution reactions can occur at the pyridine ring, involving nucleophilic substitution with various reagents. Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium amide, NaNH2).

Major Products: The major products formed from these reactions include carboxylic acids, hydroxyl derivatives, and various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that derivatives of 1-methyl-4-oxo-1,4-dihydropyridine compounds exhibit antimicrobial properties. A study demonstrated that certain synthesized derivatives showed significant activity against various bacterial strains, suggesting potential applications as antimicrobial agents in pharmaceuticals .

HIV Treatment Development

The compound is noted as an intermediate in the synthesis of dolutegravir, an integrase inhibitor used in the treatment of HIV. The synthesis process for dolutegravir involves several steps where 1-methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde serves as a crucial building block. This application highlights the compound's importance in developing effective treatments for viral infections .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)

this compound has been explored for use in OLED technology. Its unique electronic properties make it suitable as a dopant or host material in OLED formulations. Research indicates that incorporating this compound can enhance the efficiency and stability of OLED devices .

Nanomaterials Synthesis

The compound has also found applications in the synthesis of mesoporous materials and nanoclays. Its reactivity allows it to participate in forming complex structures that can be utilized for various applications, including catalysis and drug delivery systems .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant activity, it may neutralize free radicals, preventing oxidative damage to cells.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is structurally similar to other pyridine derivatives such as 2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde and 5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde. its unique substitution pattern gives it distinct chemical and biological properties. For instance, the position of the methyl group and formyl group can influence its reactivity and biological activity.

List of Similar Compounds

2-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

5-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

3-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

1-Methyl-4-oxo-1,4-dihydropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure

The compound can be represented as follows:

Synthesis

This compound can be synthesized via the Hantzsch reaction, which involves the condensation of aldehydes, β-keto esters, and ammonium acetate under specific conditions. This method has been optimized to yield high purity and good yields of the target compound.

Antitumor Activity

Research indicates that derivatives of 1-methyl-4-oxo-1,4-dihydropyridine exhibit notable antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-Methyl-4-oxo-1,4-dihydropyridine | HeLa | 0.058 |

| MDA-MB-231 | 0.0046 | |

| A549 | 0.021 | |

| Derivative A | Hep2 | 0.035 |

| Derivative B | PC3 | 0.021 |

These results suggest that modifications in the substituents significantly enhance the biological activity of the base structure.

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis in tumor cells through modulation of various signaling pathways. Specifically, compounds derived from this scaffold have been shown to inhibit cell proliferation by interfering with cell cycle progression and promoting apoptotic pathways.

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various derivatives on the MDA-MB-231 breast cancer cell line, it was found that compounds with hydroxyl groups exhibited enhanced activity compared to those without. The presence of these functional groups aids in better interaction with cellular components, facilitating increased uptake and efficacy.

Study 2: Synergistic Effects

Another investigation highlighted the synergistic effects when combining 1-methyl-4-oxo-1,4-dihydropyridine derivatives with standard chemotherapy agents such as doxorubicin. This combination therapy resulted in significantly lower IC50 values compared to either agent alone, suggesting a potential for improved therapeutic outcomes in cancer treatment.

Toxicity Considerations

While exploring the biological activity, it is crucial to consider the toxicity profiles associated with these compounds. The compound has been classified with warnings for acute toxicity if ingested and potential skin irritation upon contact . Therefore, careful handling and further toxicity studies are warranted.

Eigenschaften

IUPAC Name |

1-methyl-4-oxopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-3-2-7(10)6(4-8)5-9/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJXDPPRPROQFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=O)C(=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.